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hydrochloride

Cat. No.: B570889 Get Quote

An In-depth Technical Guide to the Core Basic Properties of (R)-Piperidin-3-ylmethanol
Hydrochloride

Foreword: The Strategic Utility of a Privileged
Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is

intrinsically linked to the strategic selection of molecular building blocks. Among these, the

piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a

vast array of clinically successful drugs.[1][2][3] Its prevalence is not accidental; the piperidine

heterocycle confers a unique combination of desirable physicochemical properties, including

improved aqueous solubility, metabolic stability, and the ability to present functional groups in a

defined three-dimensional orientation for optimal target engagement.[1][4]

This guide focuses on a specific and highly valuable derivative: (R)-Piperidin-3-ylmethanol
hydrochloride. As a chiral building block, it offers a pre-defined stereocenter, a critical feature

for designing selective and potent therapeutics, given that enantiomers of a drug can exhibit

vastly different pharmacological and toxicological profiles.[5] Understanding the fundamental

basic properties of this compound is not merely an academic exercise; it is a prerequisite for its

effective and predictable application in drug discovery workflows, from library synthesis to lead

optimization. This document provides researchers, scientists, and drug development
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professionals with a comprehensive technical overview of these core properties, blending

theoretical principles with practical, field-proven methodologies.

Core Physicochemical Profile
(R)-Piperidin-3-ylmethanol hydrochloride is a chiral organic compound supplied as a stable

salt. Its core identifiers and properties are summarized below.

Property Value Source(s)

Chemical Name
[(3R)-piperidin-3-yl]methanol

hydrochloride
[6][7]

Synonyms
(R)-3-Piperidinemethanol

hydrochloride
[7][8]

CAS Number 1124199-58-1 [6][7][8]

Molecular Formula C₆H₁₄ClNO [6][7]

Molecular Weight 151.63 g/mol [6][7]

Appearance White to off-white solid [9]

Parent Compound
(R)-Piperidin-3-ylmethanol

(CAS: 4606-65-9)
[10]

Note: Properties such as melting point and exact solubility may vary between batches and

suppliers. It is recommended to refer to the lot-specific Certificate of Analysis.

The Significance of Basicity: pKa Determination
The defining basic property of (R)-Piperidin-3-ylmethanol is the secondary amine within the

piperidine ring. The pKa of this amine dictates the molecule's ionization state at physiological

pH (≈7.4), which in turn governs its solubility, membrane permeability, and ability to interact

with biological targets via hydrogen bonding or ionic interactions.[11] While the pKa of the

parent piperidine is approximately 11.2, the presence of the C3-hydroxymethyl group, an

electron-withdrawing group, is expected to slightly decrease the basicity of the nitrogen,

resulting in a lower pKa.
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A precise, experimentally determined pKa is essential for developing accurate structure-activity

relationships (SAR) and pharmacokinetic models.[11] Potentiometric titration is the gold-

standard method for this determination.

Experimental Protocol: Potentiometric pKa
Determination
This protocol outlines a self-validating method for determining the pKa of (R)-Piperidin-3-
ylmethanol hydrochloride.

Objective: To accurately measure the pKa of the piperidine nitrogen.

Materials:

(R)-Piperidin-3-ylmethanol hydrochloride

0.1 M Potassium Chloride (KCl) solution

Standardized 0.1 M Hydrochloric Acid (HCl) solution

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

Calibrated pH meter with a combination glass electrode

Automatic titrator or manual burette

Stir plate and stir bar

Volumetric flasks and pipettes

Methodology:

System Calibration: Calibrate the pH meter using at least two, preferably three, standard

buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C).

Sample Preparation: Accurately weigh approximately 15 mg of (R)-Piperidin-3-ylmethanol
hydrochloride and dissolve it in 50 mL of 0.1 M KCl solution in a thermostatted titration

vessel. The KCl is used to maintain a constant ionic strength.
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Initial Titration (Acidic Range): Add a known excess of standardized 0.1 M HCl (e.g., 2.0 mL)

to ensure the piperidine nitrogen is fully protonated at the start of the titration.

Titration with Base: Titrate the solution with standardized 0.1 M NaOH, adding small, precise

increments (e.g., 0.05 mL). Record the pH value after each addition, ensuring the reading

stabilizes.

Data Acquisition: Continue the titration well past the equivalence point (typically to pH > 11)

to generate a complete titration curve (pH vs. volume of NaOH added).

Data Analysis:

Plot the first derivative (ΔpH/ΔV) against the average volume to precisely locate the

equivalence point (the peak of the derivative curve).

The pKa is determined from the pH value at the half-equivalence point.

Alternatively, use specialized software to perform a non-linear regression analysis of the

titration curve to calculate the pKa.

Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation

of the pKa values should be <0.05 units.

Causality and Insights: This potentiometric method directly measures the change in proton

concentration as the protonated amine is neutralized by the titrant. The use of a standardized

acid and base ensures accuracy, while the derivative plot method provides a more precise

endpoint determination than visual indicators, making the protocol robust and self-validating.

Preparation
Titration Analysis

Calibrate pH Meter
(Buffers pH 4, 7, 10)

Prepare Sample:
~15 mg in 50 mL 0.1M KCl Add Excess Std. HCl Titrate with
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Additions Plot Titration Curve
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Caption: Workflow for pKa determination by potentiometric titration.

Chiral Integrity: The Cornerstone of Application
As a stereochemically defined reagent, the enantiomeric purity of (R)-Piperidin-3-ylmethanol
hydrochloride is its most critical quality attribute. The presence of the undesired (S)-

enantiomer can lead to complex pharmacological profiles and off-target effects in downstream

applications. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary

Phase (CSP) is the definitive technique for verifying chiral integrity.[5]

Experimental Protocol: Chiral HPLC for Enantiomeric
Purity
Objective: To separate and quantify the (R) and (S) enantiomers of piperidin-3-ylmethanol,

thereby determining the enantiomeric excess (% ee) of the sample.

Rationale: This compound lacks a strong UV chromophore, which can present a detection

challenge. Two approaches are common: direct analysis at low UV wavelengths or pre-column

derivatization to attach a chromophore, which enhances sensitivity.[5] This protocol details the

direct analysis method, which is often sufficient for quality control purposes.

Instrumentation & Columns:

HPLC system with UV detector

Chiral Stationary Phase: Polysaccharide-based columns like Chiralpak® IC or similar are

effective for separating piperidine derivatives.[5][12]

Reagents & Mobile Phase:

n-Hexane (HPLC Grade)

Isopropanol (IPA, HPLC Grade)

Diethylamine (DEA)

Methanol (for sample dissolution)
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Mobile Phase: A typical mobile phase is a mixture of n-Hexane, IPA, and DEA (e.g.,

80:20:0.1, v/v/v).[5] The DEA is a crucial additive that acts as a competing base, minimizing

interactions between the basic amine of the analyte and residual acidic silanols on the

stationary phase, thereby preventing severe peak tailing.

Methodology:

System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow

rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

Standard Preparation:

Racemic Standard (for method validation): Prepare a solution of racemic (±)-piperidin-3-

ylmethanol hydrochloride (approx. 1 mg/mL in methanol). This is essential to confirm that

the method can separate the two enantiomers and to identify their respective retention

times.

Sample Solution: Prepare the (R)-Piperidin-3-ylmethanol hydrochloride sample at a

similar concentration (1 mg/mL in methanol).

Analysis:

Inject the racemic standard. Identify the two peaks corresponding to the (R) and (S)

enantiomers and calculate the resolution factor (Rs). A resolution of >1.5 is considered

baseline separation.

Inject the sample solution.

Monitor the chromatogram at a low wavelength (e.g., 210 nm).

Quantification:

Integrate the peak areas for both the major (R) and minor (S) enantiomer peaks in the

sample chromatogram.

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) /

(Area_R + Area_S)] * 100
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Self-Validation System: The initial injection of the racemic standard is a critical self-validating

step. If the two enantiomers are not resolved, the method is not suitable. This ensures that any

subsequent analysis of the single-enantiomer sample is meaningful and trustworthy.
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Caption: Workflow for chiral purity analysis by HPLC.
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Safety, Handling, and Storage
Proper handling of (R)-Piperidin-3-ylmethanol hydrochloride is essential for laboratory

safety. The compound's hydrochloride salt form mitigates the volatility and strong odor

associated with many free-base piperidines. However, as with any fine chemical, appropriate

precautions must be taken.

Personal Protective Equipment (PPE): Always handle the compound wearing safety glasses,

a lab coat, and chemical-resistant gloves.[6]

Inhalation: Avoid creating and inhaling dust.[6] Handle in a well-ventilated area or a chemical

fume hood. May cause respiratory irritation.[6]

Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact,

wash the affected skin with soap and water and rinse eyes thoroughly with water for at least

15 minutes.[6]

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8] Room

temperature storage is generally acceptable.[8]

Disposal: Dispose of the chemical and its container in accordance with local, state, and

federal regulations. This typically involves incineration by a licensed professional waste

disposal service.[13][14]

Conclusion
(R)-Piperidin-3-ylmethanol hydrochloride is more than just a chemical reagent; it is an

enabling tool for the synthesis of stereochemically complex and biologically active molecules.

Its utility is deeply rooted in its fundamental basic properties. A thorough understanding and

experimental characterization of its pKa, solubility, and, most critically, its chiral integrity, are

imperative for its successful integration into drug discovery and development programs. The

protocols and insights provided in this guide are designed to empower researchers to utilize

this valuable building block with confidence, ensuring that the foundational chemistry of their

projects is both robust and reliable.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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